molecular formula C16H22N4O3S2 B4540273 ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4540273
M. Wt: 382.5 g/mol
InChI Key: ZNKVORTXFMADSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include ethyl chloroformate, thionyl chloride, and various amines under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and automated monitoring systems helps in optimizing the reaction parameters, reducing production costs, and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and alkylating agents.

Common Reagents and Conditions

The reactions often require specific conditions such as inert atmospheres (e.g., nitrogen or argon), controlled temperatures, and the use of solvents like dichloromethane or ethanol. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of an imidazole and thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 4-methyl-2-[[2-[(5-methyl-4-propan-2-yl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S2/c1-6-23-14(22)13-10(5)18-16(25-13)19-11(21)7-24-15-17-9(4)12(20-15)8(2)3/h8H,6-7H2,1-5H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKVORTXFMADSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C(N2)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 3
ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

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